Talosalate - 66898-60-0

Talosalate

Catalog Number: EVT-438503
CAS Number: 66898-60-0
Molecular Formula: C17H12O6
Molecular Weight: 312.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Talosalate is synthesized from salicylic acid, a naturally occurring compound found in willow bark and other plants. In terms of classification, it falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs) and is specifically categorized as a salicylate derivative. Its chemical formula is C15H14O5S, indicating it contains carbon, hydrogen, oxygen, and sulfur atoms.

Synthesis Analysis

Methods of Synthesis

The synthesis of talosalate typically involves the esterification of salicylic acid with thiosalicylic acid or related compounds. The process can be described in the following steps:

  1. Esterification Reaction: Salicylic acid reacts with thiosalicylic acid in the presence of an acid catalyst (such as sulfuric acid) to form talosalate.
  2. Purification: The crude product is purified through recrystallization or chromatography to obtain pure talosalate.
  3. Characterization: The synthesized compound is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

These methods ensure that talosalate is produced efficiently while maintaining high purity levels suitable for pharmaceutical applications.

Molecular Structure Analysis

Structure and Data

The molecular structure of talosalate consists of a salicylate moiety linked to a thioether group. Its structural formula can be represented as follows:

C15H14O5S\text{C}_{15}\text{H}_{14}\text{O}_{5}\text{S}

Key structural features include:

  • Functional Groups: The presence of hydroxyl (-OH) groups contributes to its anti-inflammatory properties.
  • Thioether Linkage: This unique linkage enhances skin penetration compared to traditional salicylates.

The molecular weight of talosalate is approximately 302.34 g/mol, which influences its pharmacokinetic properties.

Chemical Reactions Analysis

Reactions and Technical Details

Talosalate undergoes several chemical reactions that are significant for its activity:

  1. Hydrolysis: In aqueous environments, talosalate may hydrolyze to release salicylic acid and thiosalicylic acid, which are responsible for its therapeutic effects.
  2. Decomposition: Under extreme conditions (high temperature or acidic environments), talosalate can decompose into simpler salicylates.
  3. Interaction with Biological Molecules: Talosalate interacts with cyclooxygenase enzymes, inhibiting their activity and thus reducing inflammation.

These reactions are crucial for understanding how talosalate functions within biological systems.

Mechanism of Action

Process and Data

The mechanism of action of talosalate primarily involves the inhibition of cyclooxygenase enzymes, which are pivotal in the biosynthesis of prostaglandins—compounds that mediate inflammation and pain response. By blocking these enzymes, talosalate reduces the production of inflammatory mediators at the site of application.

  • Penetration: Talosalate's unique structure facilitates deeper skin penetration compared to other NSAIDs, allowing it to exert localized effects more effectively.
  • Anti-inflammatory Activity: Clinical studies suggest that topical application leads to significant reductions in inflammation markers within treated tissues.

This mechanism supports its use in treating conditions such as psoriasis and other inflammatory skin disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Talosalate typically appears as a white crystalline powder.
  • Solubility: It is soluble in organic solvents such as ethanol but has limited solubility in water, which affects formulation strategies for topical applications.

Chemical Properties

  • Stability: Talosalate exhibits good stability under normal storage conditions but may degrade under extreme pH levels or high temperatures.
  • pKa Values: The pKa values relevant for talosalate indicate its acidic nature, influencing its behavior in biological systems.

These properties are essential for determining appropriate formulations for therapeutic use.

Applications

Scientific Uses

Talosalate has several applications in scientific research and clinical practice:

  • Dermatology: It is used topically to treat inflammatory skin conditions such as eczema and psoriasis due to its anti-inflammatory properties.
  • Pharmaceutical Research: Investigated for potential uses in combination therapies aimed at enhancing the efficacy of existing treatments for chronic inflammatory diseases.
  • Formulation Development: Its unique properties make it a candidate for developing new topical formulations that require enhanced skin penetration.
Historical Context & Therapeutic Emergence of Phthalidyl Esters

Evolution of Prodrug Design in NSAID Development

The development of nonsteroidal anti-inflammatory drugs (NSAIDs) has been intrinsically linked to advances in prodrug technology, particularly to overcome the gastrointestinal (GI) toxicity that plagues traditional carboxylic acid-containing compounds. The prodrug concept, first formalized by Albert in 1958, involves chemical modification of an active drug into a pharmacologically inert form that undergoes in vivo transformation to release the therapeutic moiety [6]. This approach gained significant traction in NSAID research during the mid-20th century as researchers sought solutions to the dose-limiting GI irritation caused by aspirin and other early salicylates.

Salicylic acid derivatives served as pivotal test cases for early prodrug strategies. Conventional aspirin (acetylsalicylic acid) represented a simple prodrug form where esterification of the phenolic hydroxyl group reduced direct mucosal damage while maintaining anti-inflammatory activity after systemic hydrolysis. However, this modification proved insufficient for complete GI safety, prompting investigation into more sophisticated bioconversion approaches. The evolution progressed through several generations:

  • First-generation covalent modifications: Simple esterification (e.g., salicylic acid → phenyl salicylate) or amidation to mask the carboxylic acid group, the primary irritant moiety.
  • Targeted release systems: Designs exploiting specific enzymatic environments (e.g., colonic bacterial azoreductases for sulfasalazine release of mesalazine) [6].
  • Dual-prodrug/mutual prodrug systems: Combining two pharmacophores (e.g., ester-linked NSAID-antioxidant conjugates) aiming for synergistic effects alongside reduced toxicity [9].

Table 1: Key Prodrug Strategies in Salicylate Development

Prodrug StrategyExample CompoundChemical ModificationPrimary Design Rationale
Phenolic EsterificationAspirinAcetylation of phenolic -OHReduce local gastric irritation
Carboxylate EsterificationSalsalateEsterification with another salicylateMask carboxylic acid, reduce dissolution in stomach
Phthalidyl EsterificationTalosalateEsterification with phthalidyl alcoholTargeted intestinal absorption & hydrolysis
Carrier-Linked Mutual ProdrugBenorylateEster linkage to paracetamolCombine NSAID & analgesic, reduce GI burden

Phthalidyl esters like talosalate emerged as a sophisticated solution within this evolutionary trajectory. Unlike simple alkyl esters, the phthalidyl moiety offered not just masking of the carboxylic acid of salicylic acid, but also physicochemical properties favoring intestinal absorption and potentially delayed or targeted release, representing a significant leap in prodrug design philosophy beyond mere functional group protection [7] [9].

Talosalate’s Position in Salicylate Derivative Chronology

The therapeutic use of salicylates spans millennia, from willow bark extracts described in ancient Sumerian and Egyptian texts to modern synthetic derivatives. Talosalate occupies a specific niche within this extensive timeline, emerging as a deliberate product of mid-to-late 20th-century medicinal chemistry aimed at optimizing salicylate efficacy and tolerability:

  • Ancient - 18th Century: Empirical use of willow bark (Salix alba) and meadowsweet (Filipendula ulmaria) for pain and fever.
  • 1828: Isolation of Salicin (glycoside precursor to salicylic acid) by Johann Buchner.
  • 1838-1859: Conversion of Salicin to Salicylic Acid (Raffaele Piria) and early chemical synthesis (Hermann Kolbe).
  • 1899: Introduction of Acetylsalicylic Acid (Aspirin) by Bayer – the first semi-synthetic salicylate prodrug, mitigating but not eliminating GI toxicity.
  • Early-Mid 20th Century: Development of soluble salts (Sodium Salicylate, Choline Salicylate, Magnesium Salicylate) to improve solubility and dissolution, albeit with variable success in reducing irritation and often introducing electrolyte concerns [4] [7].
  • Mid-Late 20th Century: Era of Complex Ester Prodrugs: Focus shifted towards ester derivatives designed for:
  • Minimal gastric solubility/irritation.
  • Enhanced intestinal absorption.
  • Controlled systemic hydrolysis.This era yielded Salsalate (salicylsalicylic acid, dimeric ester) and crucially, Phthalidyl Esters like Talmetacin (indomethacin prodrug) and Talosalate (salicylate prodrug) [2].
  • Late 20th Century - Present: Refinement towards enantiopure prodrugs (e.g., chiral phthalidyl esters) and targeted delivery systems leveraging nanotechnology or site-specific enzymology.

Talosalate, chemically known as Phthalidyl 2-acetoxybenzoate or Salicylic acid acetate ester with 3-hydroxyphthalide (CAS 66898-60-0, Molecular Formula C₁₇H₁₂O₆, MW 312.27 g/mol) [8] [10], represents a deliberate step beyond simple salts or aspirin. It incorporates two key modifications on the salicylic acid core: acetylation of the phenolic hydroxyl (like aspirin) and, more significantly, esterification of the carboxylic acid with the hydroxy group of 3-hydroxyphthalide. This dual modification aimed to virtually eliminate the inherent gastric irritancy of the free carboxylic acid while leveraging the phthalidyl moiety for improved absorption characteristics.

Table 2: Structural Evolution of Key Salicylate Derivatives Leading to Talosalate

CompoundCore StructureModification(s)Primary Limitation Addressed
Salicylic AcidFree phenolic OH, Free carboxylic acidNoneSevere Gastric Irritation
AspirinAcetylated phenolic OH, Free carboxylic acidEsterification (phenolic)Direct topical irritation (phenolic OH)
Sodium SalicylateFree phenolic OH, Carboxylate saltIonic salt formationSolubility/Absorption
SalsalateSalicylate ester of Salicylic AcidEsterification (carboxylic acid) with another salicylateSystemic availability, GI irritation potential
TalosalateAcetylated phenolic OH, Phthalidyl ester of carboxylic acidDual modification: Phenolic acetylation + Carboxylic acid esterification with phthalidyl alcoholComprehensive GI irritation, Absorption profile

Its development paralleled that of other phthalidyl ester prodrugs (e.g., Talampicillin, an ampicillin prodrug), highlighting the broader applicability of the phthalidyl concept for carboxylic acid-containing drugs facing bioavailability or tolerability challenges [1] [6].

Rationale for Phthalidyl Esterification in Bioavailability Optimization

The esterification of carboxylic acid-containing NSAIDs like salicylic acid with phthalidyl alcohol was driven by a sophisticated understanding of physicochemical properties and their impact on absorption and metabolism. The core challenges addressed by phthalidyl esterification include:

  • Minimizing Gastric Irritation and Degradation: The free carboxylic acid group (–COOH) of NSAIDs is a primary contributor to direct mucosal damage and protonophore effects disrupting gastric mucosal barriers. Converting this group to a phthalidyl ester (–COOR, where R = phthalidyl) drastically reduces the compound's acidity (increases pKa) and intrinsic solubility in the highly acidic gastric environment (pH 1-3). This minimizes local dissolution, contact with gastric mucosa, and subsequent irritation. Unlike simple alkyl esters, the bulky, aromatic phthalidyl moiety further impedes dissolution in the stomach [4] [7].
  • Enhancing Intestinal Absorption: While minimizing gastric effects, efficient absorption in the intestines is crucial. The phthalidyl ester group significantly increases the lipophilicity (log P) of the parent drug. Talosalate, for instance, has a calculated density of ~1.4 g/cm³ and a high log P indicative of significant hydrophobicity [8] [10]. This enhanced lipophilicity facilitates passive diffusion across the predominantly lipid-based intestinal epithelial membrane. Phthalidyl esters are designed to remain largely intact during transit through the upper GI tract, reaching the small intestine relatively unchanged.
  • Targeted Enzymatic Activation: The critical design feature of phthalidyl esters is their reliance on esterases present in the intestinal mucosa, liver (first-pass metabolism), and systemic circulation for hydrolysis. Unlike simple aliphatic esters, the cyclic acetal-like structure of the phthalidyl ester may confer susceptibility to specific carboxylesterase isozymes prevalent in these locations. This enzymatic cleavage releases the active parent drug (salicylic acid, in talosalate's case, followed potentially by hydrolysis to free salicylic acid if phenolic acetylation is also present) after absorption has occurred or concurrently within the enterocyte, thereby maximizing systemic availability of the active moiety while minimizing pre-systemic, lumenal exposure of the gut to the irritant free acid form [1] [6].
  • Overcoming Limitations of Simple Salts: While salts (e.g., sodium, choline, magnesium salicylate) improve aqueous solubility and dissolution, they often dissociate readily in the stomach, releasing the free acid and its irritant potential locally. They can also introduce issues with electrolyte balance (Na⁺, Mg²⁺ content). Phthalidyl esters largely circumvent dissociation in the stomach, offering a more targeted delivery mechanism [4] [7].

Recent research underscores a crucial nuance: the chirality of the phthalidyl ester carbon. Traditional synthesis often yields racemic mixtures. Studies demonstrate that the (R)- and (S)-enantiomers of phthalidyl ester prodrugs can exhibit markedly different pharmacokinetics (rates of absorption and hydrolysis) and potentially pharmacodynamics. For example, enantioselective synthesis of chlorambucil phthalidyl ester revealed differences in anti-cancer activity against HeLa cells between the enantiomers [1]. This highlights that Talosalate, as a racemate historically, represents a first-generation phthalidyl prodrug. Modern asymmetric catalytic approaches, such as N-Heterocyclic Carbene (NHC)-catalyzed dynamic kinetic resolutions enabling enantiopure phthalidyl ester synthesis, represent the next frontier in optimizing this prodrug class for superior and more predictable therapeutic profiles [1].

Table 3: Key Properties and Rationale of Phthalidyl Ester Prodrugs like Talosalate

Property/FeatureImpact/MechanismTherapeutic Advantage
Masked Carboxylic AcidConverts -COOH to neutral ester (R-COOR')Drastically reduces direct gastric mucosal irritation
Increased LipophilicityHigher log P (e.g., Talosalate C₁₇H₁₂O₆, MW 312.27) [10]Enhances passive diffusion through intestinal epithelium
Low Gastric SolubilityBulky, hydrophobic phthalidyl groupMinimizes dissolution and local effects in stomach
Esterase-Mediated HydrolysisSusceptibility to carboxylesterases (intestinal/hepatic/systemic)Targeted activation after absorption or during first-pass
Chiral Center (C1)(R)- and (S)-enantiomers may differ in PK/PDPotential for optimized enantiopure prodrugs (modern synthesis)

The rationale for phthalidyl esterification, therefore, represents a multi-faceted approach to bioavailability optimization: physical-chemical protection from the gastric environment, enhanced absorption potential via lipophilicity, and controlled enzymatic reactivation in the desired biological compartment, collectively aiming to improve the therapeutic index of salicylates and related carboxylic acid drugs.

Properties

CAS Number

66898-60-0

Product Name

Talosalate

IUPAC Name

(3-oxo-1H-2-benzofuran-1-yl) 2-acetyloxybenzoate

Molecular Formula

C17H12O6

Molecular Weight

312.27 g/mol

InChI

InChI=1S/C17H12O6/c1-10(18)21-14-9-5-4-8-13(14)16(20)23-17-12-7-3-2-6-11(12)15(19)22-17/h2-9,17H,1H3

InChI Key

SHCYQUDTKWHARF-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2C3=CC=CC=C3C(=O)O2

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2C3=CC=CC=C3C(=O)O2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.